2-(2-fluorophenoxy)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide
CAS No.: 1235108-28-7
Cat. No.: VC6384603
Molecular Formula: C21H24FN3O3S
Molecular Weight: 417.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1235108-28-7 |
|---|---|
| Molecular Formula | C21H24FN3O3S |
| Molecular Weight | 417.5 |
| IUPAC Name | 2-(2-fluorophenoxy)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C21H24FN3O3S/c1-29-20-16(5-4-10-23-20)21(27)25-11-8-15(9-12-25)13-24-19(26)14-28-18-7-3-2-6-17(18)22/h2-7,10,15H,8-9,11-14H2,1H3,(H,24,26) |
| Standard InChI Key | KAIPUEOOEFXGPH-UHFFFAOYSA-N |
| SMILES | CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(2-fluorophenoxy)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)acetamide features three critical structural components:
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Fluorophenoxy group: A 2-fluorophenyl ether moiety known to enhance metabolic stability and bioavailability in drug candidates.
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Piperidine ring: A six-membered nitrogen-containing heterocycle frequently employed in central nervous system (CNS) therapeutics due to its conformational flexibility.
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Methylthionicotinoyl group: A pyridine derivative with a methylthio substituent, a functional group associated with enzyme inhibition and antimicrobial activity .
The IUPAC name—2-(2-fluorophenoxy)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]acetamide—precisely reflects this architecture, with the acetamide bridge connecting the fluorophenoxy and piperidine components.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1235108-28-7 |
| Molecular Formula | |
| Molecular Weight | 417.5 g/mol |
| SMILES | CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F |
| InChI Key | KAIPUEOOEFXGPH-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves a multi-step sequence typical of amide-based pharmaceuticals:
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Nicotinoyl chloride preparation: 2-(methylthio)nicotinic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride.
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Piperidine functionalization: The nicotinoyl chloride reacts with piperidin-4-ylmethanamine to form 1-(2-(methylthio)nicotinoyl)piperidin-4-ylmethanamine.
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Acetamide coupling: 2-(2-fluorophenoxy)acetic acid is activated (e.g., via HOBt/EDCI) and coupled with the piperidine intermediate to yield the final product.
Purification and Analysis
Post-synthetic purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Characterization relies on:
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Nuclear Magnetic Resonance (NMR): - and -NMR verify proton environments and carbon backbone.
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High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% purity target for pharmacological studies).
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Mass Spectrometry (MS): High-resolution MS confirms molecular weight (theoretical 417.5 g/mol).
| Compound Class | MIC Range | Target Pathogens | Source |
|---|---|---|---|
| Methylthio-pyridines | 0.25–64 μg/mL | S. aureus, E. coli, C. albicans | PMC Study |
| Nicotinoyl thioureas | 31.25–62.5 μg/mL | P. aeruginosa, A. baumannii | PMC Study |
The methylthio group in position 2 of the pyridine ring (as in the target compound) correlates with enhanced Gram-positive bacterial inhibition, likely due to thioether-mediated membrane disruption .
Central Nervous System (CNS) Targets
Piperidine derivatives are prevalent in neuromodulatory drugs (e.g., donepezil, a cholinesterase inhibitor). Molecular docking simulations suggest the target compound’s piperidine moiety could interact with:
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σ-1 receptors: Implicated in neuroprotection and pain modulation.
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5-HT₆ serotonin receptors: Targets for cognitive disorders.
Mechanistic Hypotheses
Enzyme Inhibition
The methylthionicotinoyl group may competitively inhibit NAD(P)-dependent enzymes, analogous to nicotinamide derivatives. For example:
Receptor Interactions
Fluorophenoxy groups commonly enhance binding to G-protein-coupled receptors (GPCRs). The compound’s fluorine atom could form hydrogen bonds with residues in the orthosteric pocket of adrenergic or dopaminergic receptors.
Research Gaps and Future Directions
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Synthesis Optimization: Explore microwave-assisted or flow chemistry approaches to improve yield (current protocols unreported).
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In Vitro Screening: Prioritize assays against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) and cancer cell lines.
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Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to enhance metabolic stability.
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